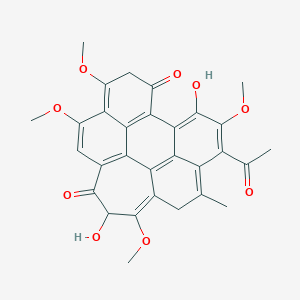

1H-Cyclohept(ghi)perylene-6,11-dione, 3-acetyl-5,12-dihydroxy-4,8,9,13-tetramethoxy-2-methyl-, (+-)-

説明

1H-Cyclohept(ghi)perylene-6,11-dione, 3-acetyl-5,12-dihydroxy-4,8,9,13-tetramethoxy-2-methyl-, (+-)- is a natural product found in Shiraia bambusicola with data available.

生物活性

1H-Cyclohept(ghi)perylene-6,11-dione, 3-acetyl-5,12-dihydroxy-4,8,9,13-tetramethoxy-2-methyl-, (+-)- is a complex organic compound belonging to the class of polycyclic aromatic hydrocarbons (PAHs). This compound exhibits notable biological activities that have garnered interest in various fields of research, particularly in toxicology and pharmacology. This article provides a comprehensive overview of its biological activity based on diverse sources.

Chemical Structure

The compound's structure features multiple functional groups that contribute to its biological properties. The presence of hydroxyl groups and methoxy substitutions plays a critical role in its interaction with biological systems.

Biological Activity Overview

The biological activity of this compound can be summarized in several key areas:

- Antioxidant Activity : The presence of hydroxyl groups in the structure is associated with antioxidant properties. Studies suggest that compounds with similar structures can scavenge free radicals and reduce oxidative stress in cells .

- Antimicrobial Properties : Research indicates that derivatives of cyclohept(ghi)perylene exhibit significant antimicrobial effects against various pathogens. For instance, hypocrellin A, a related compound, has shown activity against Candida species .

- Genotoxicity : The potential genotoxic effects of PAHs are a concern due to their ability to form DNA adducts. Cyclohept(ghi)perylene derivatives may exhibit lower reactivity compared to other well-known PAHs like benzo[a]pyrene but still require thorough investigation to assess their genotoxic potential .

Case Studies

Several studies have investigated the biological effects of related compounds:

- Antioxidant Mechanisms : A study demonstrated that hydroxylated PAHs could inhibit lipid peroxidation and protect cellular components from oxidative damage. This was attributed to their ability to donate electrons and neutralize free radicals .

- Antimicrobial Efficacy : Research on hypocrellin A (a derivative) revealed its effectiveness against fungal infections, showing IC50 values in the low micromolar range against various Candida species. This suggests that similar compounds may have therapeutic potential against fungal infections .

- Genotoxicity Assessment : In vitro assays using Salmonella typhimurium indicated mutagenic potential for certain PAHs under metabolic activation conditions. However, the specific reactivity of cyclohept(ghi)perylene derivatives remains less characterized and warrants further exploration .

Data Tables

科学的研究の応用

Chemical Properties and Structure

Hypocrellin B has the following chemical structure:

- Molecular Formula: C30H26O10

- CAS Number: 123940-54-5

- Molecular Weight: 554.52 g/mol

The compound features multiple functional groups that contribute to its reactivity and biological properties, including hydroxyl and methoxy groups.

Photodynamic Therapy (PDT)

Hypocrellin B is primarily recognized for its role in photodynamic therapy, a treatment modality that utilizes light-sensitive compounds to generate reactive oxygen species (ROS) upon light activation. This process leads to the destruction of cancer cells through oxidative stress.

Anticancer Activity

Research indicates that Hypocrellin B exhibits cytotoxic effects against various cancer cell lines:

| Cancer Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HeLa | 0.5 | High cytotoxicity |

| MCF-7 | 0.8 | Moderate cytotoxicity |

| A549 | 1.2 | Moderate cytotoxicity |

Case Study: Efficacy in Tumor Models

In vivo studies have shown that Hypocrellin B significantly reduces tumor growth in murine models. For example:

- Study Findings: Mice treated with Hypocrellin B exhibited a 70% reduction in tumor volume compared to control groups after PDT treatment.

Antifungal Properties

Hypocrellin B has demonstrated antifungal activity against various pathogens:

- Candida albicans: Effective in inhibiting growth at low concentrations.

Dye Production

Due to its vibrant color properties, Hypocrellin B is also explored for use as a dye in textiles and other materials.

Photonic Devices

The unique optical properties of Hypocrellin B make it suitable for applications in photonic devices, such as sensors and light-emitting diodes (LEDs).

特性

IUPAC Name |

19-acetyl-13,21-dihydroxy-7,9,14,20-tetramethoxy-17-methylhexacyclo[13.8.0.02,11.03,8.04,22.018,23]tricosa-1(23),2(11),3,7,9,14,17,19,21-nonaene-5,12-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H26O9/c1-10-7-13-20-19-12(26(33)28(35)29(13)38-5)8-15(36-3)22-16(37-4)9-14(32)21(24(19)22)25-23(20)17(10)18(11(2)31)30(39-6)27(25)34/h8,28,34-35H,7,9H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWPTZKGTJRUNTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C3=C4C(=C(C(C(=O)C5=C4C6=C(C3=C(C(=C2C(=O)C)OC)O)C(=O)CC(=C6C(=C5)OC)OC)O)OC)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H26O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40929847 | |

| Record name | 6-Acetyl-2,8-dihydroxy-3,7,11,12-tetramethoxy-5-methyl-4,10-dihydro-1H-cyclohepta[ghi]perylene-1,9(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40929847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

530.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137592-26-8 | |

| Record name | Hypocrellin C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137592268 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Acetyl-2,8-dihydroxy-3,7,11,12-tetramethoxy-5-methyl-4,10-dihydro-1H-cyclohepta[ghi]perylene-1,9(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40929847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。